4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649003
InChI: InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17649003

Molecular Formula: C10H14N2OS

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
IUPAC Name 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3
Standard InChI Key DFCJZQWFTXUEOP-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=CSC(=C2)C=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde, reflects its substitution pattern:

  • A thiophene ring (C₄H₄S) serves as the core structure.

  • A formyl group (-CHO) is attached at position 2.

  • A 4-methylpiperazinyl group (-N(CH₂CH₂)₂NCH₃) occupies position 4.

The methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, while the aldehyde group enables reactivity in condensation and nucleophilic addition reactions.

Synthetic Strategies

Precursor Synthesis: Thiophene-2-carbaldehyde

Industrial synthesis of thiophene-2-carbaldehyde, a key precursor, involves:

  • Vilsmeier-Haack Reaction: Thiophene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield the aldehyde .

  • Solid Triphosgene Method: A safer alternative using triphosgene (C₃Cl₆O₃) and DMF in chlorobenzene achieves 87% yield .

Table 1: Synthetic Routes for Thiophene-2-carbaldehyde

MethodReagentsSolventYield (%)Reference
Vilsmeier-HaackDMF, POCl₃65–75
TriphosgeneDMF, TriphosgeneChlorobenzene87–88

Introducing the 4-Methylpiperazinyl Group

The piperazine moiety can be introduced via:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting 4-chlorothiophene-2-carbaldehyde with 4-methylpiperazine under basic conditions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, as demonstrated in analogous Pd(II)-Schiff base complexes .

Physicochemical Properties

While experimental data for 4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde are scarce, inferences from analogs suggest:

  • Molecular Formula: C₁₀H₁₃N₂OS

  • Molecular Weight: 209.29 g/mol

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the piperazine group.

  • Melting Point: Estimated 80–100°C (similar to thiophene-2-carbaldehyde derivatives ).

Table 2: Comparative Properties of Thiophene Aldehydes

CompoundBoiling Point (°C)Density (g/mL)Solubility
Thiophene-2-carbaldehyde1981.20Ethanol, Chloroform
4-Bromothiophene-2-carbaldehyde2101.45DMSO, DMF
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehydeDMSO, Methanol

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O Stretch: ~1,680–1,710 cm⁻¹ (aldehyde carbonyl) .

  • C=N Stretch: Absent, distinguishing it from Schiff bases .

  • N-H Stretch: ~3,300 cm⁻¹ (piperazine NH).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.90 (s, 1H, CHO)

    • δ 7.60 (d, 1H, thiophene H-3)

    • δ 7.20 (d, 1H, thiophene H-5)

    • δ 3.50–2.80 (m, 8H, piperazine CH₂)

    • δ 2.40 (s, 3H, N-CH₃)

LigandReactionYield (%)Reference
Bis(thiophene-Schiff base)PdCl₂Suzuki Coupling85–90
4-(Piperazinyl)thiophene-PdHeck Coupling

Challenges and Future Directions

  • Solubility Issues: Poor solubility of Pd complexes in organic solvents limits catalytic efficiency .

  • Stereochemical Control: Piperazine’s conformation may influence bioactivity, requiring chiral synthesis methods.

  • Toxicity Studies: No data exist on the compound’s pharmacokinetics or toxicity.

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